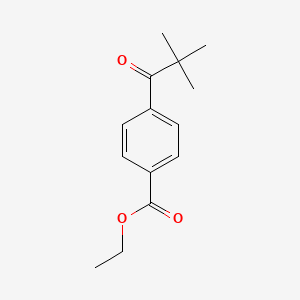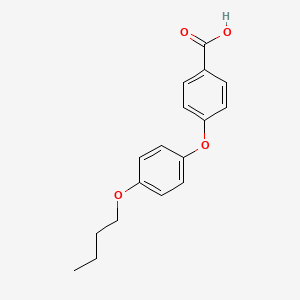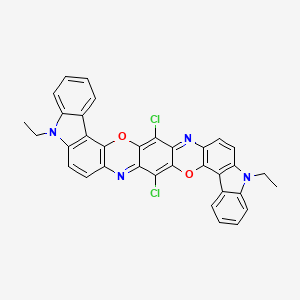
4-π-戊酰基苯甲酸乙酯
描述
Synthesis Analysis
The synthesis of similar compounds, such as benzocaine, involves the reduction and esterification of p-nitrobenzoic acid in one-step continuous flow systems . This process optimizes the reaction time and sequences, adding relevance and technology to the process as a whole . Another approach involves the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction .
Chemical Reactions Analysis
The chemical reactions involving similar compounds like benzocaine have been studied extensively . The methodologies for obtaining these molecules have already been elucidated and published in the literature . The application of traditional reactions in refined systems, such as continuous flow, are a technological bottleneck that allows approaches aimed at the optimization of productivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, some target compounds had high lipid solubility (log P ranged from 1.57 to 3.73) and were easily absorbed .
科学研究应用
电光应用
4-π-戊酰基苯甲酸乙酯在结构上与4-氨基苯甲酸乙酯相似,后者已被研究用于其在电光应用中的潜力 . 据报道,已经生长了大体积的4-氨基苯甲酸乙酯晶体,发现它是电光应用的潜在候选者 .
材料合成
4-π-戊酰基苯甲酸乙酯可用于材料合成. 其引人入胜的性质有利于开发新材料.
催化
该化合物也可用于催化. 其独特的结构和性质可以提高某些催化反应的效率.
药物开发
4-π-戊酰基苯甲酸乙酯表现出对药物开发有益的性质. 它可以潜在地用作合成新药化合物的结构单元.
紫外线过滤器降解
研究人员已经对使用紫外线活化过硫酸盐氧化法降解紫外线过滤器 4-氨基苯甲酸乙酯 (Et-PABA) 进行过研究 . 鉴于其与 Et-PABA 的结构相似性,这表明 4-π-戊酰基苯甲酸乙酯可能用于类似研究 .
水处理
未来方向
The pursuit of new UV filters through research is crucial in advancing sunscreen technology and ensuring the availability of effective and safe options for sun protection . Researchers and manufacturers are actively working on developing new UV filters with improved photostability and reduced environmental impact .
作用机制
Target of Action
Ethyl 4-pivaloylbenzoate, like other benzoate compounds, is primarily designed to act as a local anesthetic . The primary targets of this compound are the nerve endings and nerve trunks . These compounds bind to specific parts of the sodium ion (Na+) channel on the nerve membrane .
Mode of Action
The mode of action of Ethyl 4-pivaloylbenzoate involves its interaction with the sodium ion (Na+) channels on the nerve membrane . By binding to these channels, the compound affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel . This action blocks the conduction of nerve impulses, reducing the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
It is known that local anesthetics like this compound work by blocking nerve conduction, leading to a loss of local sensation . This makes them useful for local surgery and treatment .
Pharmacokinetics
Local anesthetics are generally characterized by their ability to remain localized in the area of application, providing long-term pain relief . They are typically administered parenterally due to their large size, relatively poor membrane permeability, and instability in the conditions of the gastrointestinal tract .
Result of Action
The primary result of Ethyl 4-pivaloylbenzoate’s action is the induction of local anesthesia . By blocking nerve conduction, it causes a loss of local sensation without affecting consciousness . This makes it useful for procedures requiring local anesthesia, such as minor surgical operations, dental procedures, and treatments in ophthalmology and gynecology .
生化分析
Biochemical Properties
Ethyl 4-pivaloylbenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with sodium ion channels, affecting their function and thereby influencing nerve impulse conduction This interaction is crucial for its potential use as a local anesthetic
Cellular Effects
Ethyl 4-pivaloylbenzoate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of sodium ion channels in nerve cells, leading to changes in nerve impulse conduction This effect is particularly relevant in the context of its potential use as a local anesthetic
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-pivaloylbenzoate involves its interaction with specific biomolecules. It binds to sodium ion channels, inhibiting their function and thereby blocking nerve impulse conduction This inhibition is achieved through the binding of Ethyl 4-pivaloylbenzoate to specific sites on the sodium ion channels, preventing the passage of sodium ions through the channel
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-pivaloylbenzoate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 4-pivaloylbenzoate is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a reduction in its efficacy
Dosage Effects in Animal Models
The effects of Ethyl 4-pivaloylbenzoate vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can effectively block nerve impulse conduction . At higher doses, Ethyl 4-pivaloylbenzoate may exhibit toxic or adverse effects, such as tissue irritation and potential neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
Ethyl 4-pivaloylbenzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may be metabolized by esterases, which hydrolyze the ester bond, leading to the formation of 4-pivaloylbenzoic acid and ethanol . These metabolites are then further processed by other metabolic pathways, such as the citric acid cycle and alcohol dehydrogenase pathway, respectively .
Transport and Distribution
The transport and distribution of Ethyl 4-pivaloylbenzoate within cells and tissues are mediated by specific transporters and binding proteins. It is likely to be transported across cell membranes by passive diffusion, given its lipophilic nature . Once inside the cell, Ethyl 4-pivaloylbenzoate may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution is crucial for its efficacy and potential therapeutic applications.
Subcellular Localization
Ethyl 4-pivaloylbenzoate is localized within specific subcellular compartments, which can affect its activity and function. It may be directed to particular organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This subcellular localization is essential for its interaction with specific biomolecules and its overall biochemical activity.
属性
IUPAC Name |
ethyl 4-(2,2-dimethylpropanoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-5-17-13(16)11-8-6-10(7-9-11)12(15)14(2,3)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIFTPVXUWQHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476018 | |
| Record name | ethyl 4-pivaloylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62985-52-8 | |
| Record name | ethyl 4-pivaloylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1314784.png)
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)
